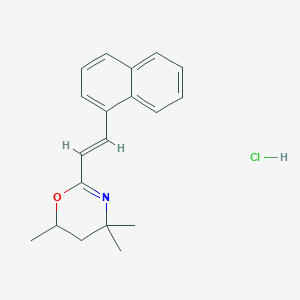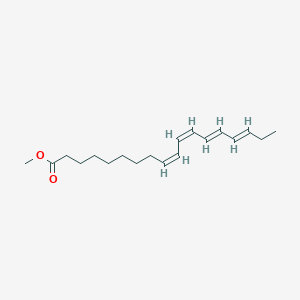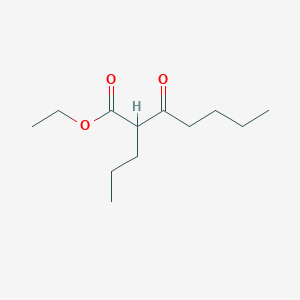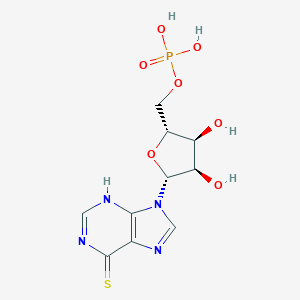
4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)-, also known as ST045849, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and biology. This compound is a derivative of oxazine and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
科学的研究の応用
4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- has been extensively studied for its potential applications in medicine and biology. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Moreover, 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- has been found to be effective against several viruses, including influenza A and B, herpes simplex virus, and respiratory syncytial virus.
作用機序
The mechanism of action of 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in inflammation, cancer, and viral replication. For example, 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- has been found to inhibit the activity of the viral polymerase, which is essential for viral replication.
生化学的および生理学的効果
4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. Moreover, 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer. Additionally, 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- has been shown to inhibit the replication of several viruses, including influenza A and B, herpes simplex virus, and respiratory syncytial virus.
実験室実験の利点と制限
4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- has several advantages as a research tool. It is a potent inhibitor of various enzymes and proteins involved in inflammation, cancer, and viral replication. Moreover, it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties in vitro and in vivo. However, there are also some limitations to the use of 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- in lab experiments. For example, the compound has low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. Additionally, the compound has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)-. One potential direction is the development of more effective synthesis methods that can increase the yield and purity of the compound. Another direction is the investigation of the mechanism of action of 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)-, which can provide insights into its potential applications in medicine and biology. Moreover, the efficacy of 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- in animal models of inflammation, cancer, and viral infections should be investigated to determine its potential as a therapeutic agent. Finally, the development of more potent and selective derivatives of 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- can further enhance its potential as a research tool and therapeutic agent.
合成法
The synthesis of 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- is a complex process that involves several steps. The first step involves the preparation of 2-(1-naphthalenyl)ethan-1-ol, which is then reacted with 4,4,6-trimethyl-4H-1,3-oxazin-5(6H)-one to obtain 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)-. The yield of this reaction is around 40%, and the purity of the compound can be improved by recrystallization.
特性
CAS番号 |
100098-83-7 |
|---|---|
製品名 |
4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- |
分子式 |
C19H22ClNO |
分子量 |
315.8 g/mol |
IUPAC名 |
4,4,6-trimethyl-2-[(E)-2-naphthalen-1-ylethenyl]-5,6-dihydro-1,3-oxazine;hydrochloride |
InChI |
InChI=1S/C19H21NO.ClH/c1-14-13-19(2,3)20-18(21-14)12-11-16-9-6-8-15-7-4-5-10-17(15)16;/h4-12,14H,13H2,1-3H3;1H/b12-11+; |
InChIキー |
GSGRNHYWBRJJNZ-CALJPSDSSA-N |
異性体SMILES |
CC1CC(N=C(O1)/C=C/C2=CC=CC3=CC=CC=C32)(C)C.Cl |
SMILES |
CC1CC(N=C(O1)C=CC2=CC=CC3=CC=CC=C32)(C)C.Cl |
正規SMILES |
CC1CC(N=C(O1)C=CC2=CC=CC3=CC=CC=C32)(C)C.Cl |
同義語 |
4,4,6-trimethyl-2-[(E)-2-naphthalen-1-ylethenyl]-5,6-dihydro-1,3-oxazi ne hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)






